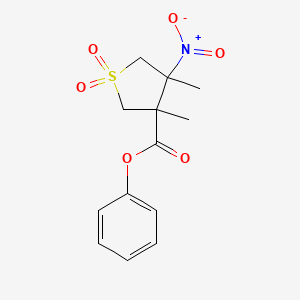
phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide, also known as sulthiame, is a chemical compound that has been used as an anticonvulsant drug for the treatment of epilepsy. Sulthiame is a member of the sulfonamide family of drugs and is structurally similar to other anticonvulsants such as acetazolamide and sulthiame.
Wirkmechanismus
The exact mechanism of action of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the brain. Sulthiame may also act by enhancing the activity of GABA, an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain.
Biochemical and Physiological Effects:
Sulthiame has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the activity of excitatory neurotransmitters such as glutamate and to increase the activity of inhibitory neurotransmitters such as GABA. Sulthiame has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Sulthiame has a number of advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its anticonvulsant properties. Sulthiame is also relatively easy to synthesize and can be obtained in pure form. However, there are also limitations to the use of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide in lab experiments. It has a relatively narrow therapeutic window and can cause side effects such as dizziness, nausea, and fatigue. In addition, phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide may interact with other drugs and can cause drug-drug interactions.
Zukünftige Richtungen
There are a number of future directions for research on phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide. One area of research is the development of new derivatives of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide that may have improved pharmacological properties. Another area of research is the investigation of the neuroprotective effects of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, there is a need for further research on the mechanism of action of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide and its interactions with other drugs.
Synthesemethoden
Sulthiame can be synthesized by reacting 3,4-dimethyl-4-nitro-3-thiophenecarboxylic acid with phenyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrogen peroxide to form the 1,1-dioxide derivative of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide. The synthesis of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide is a complex process and requires careful control of reaction conditions to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
Sulthiame has been extensively studied for its anticonvulsant properties and has been shown to be effective in the treatment of epilepsy. In addition to its use as an anticonvulsant, phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide has also been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Sulthiame has been shown to have neuroprotective effects and may help to prevent neuronal damage caused by oxidative stress.
Eigenschaften
IUPAC Name |
phenyl 3,4-dimethyl-4-nitro-1,1-dioxothiolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c1-12(11(15)20-10-6-4-3-5-7-10)8-21(18,19)9-13(12,2)14(16)17/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGFCYSJDXKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)CC1(C)[N+](=O)[O-])C(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 3,4-dimethyl-4-nitro-1,1-dioxothiolane-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

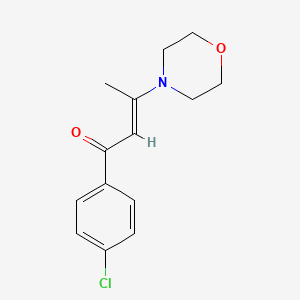

methanol](/img/structure/B5207296.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)
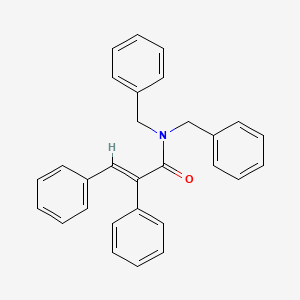
![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amine](/img/structure/B5207322.png)
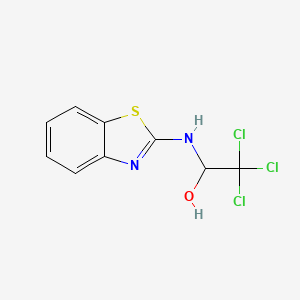
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5207347.png)
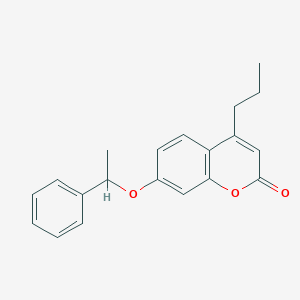
![butyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5207353.png)
![N-(2-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5207356.png)
![4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5207357.png)
![1-[(4-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5207362.png)
![methyl 4-[({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B5207372.png)